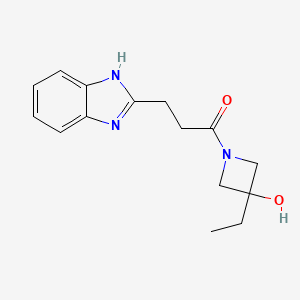![molecular formula C11H14ClNO B7581951 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol, also known as CPMA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CPMA belongs to the class of azetidin-3-ol derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has also been shown to interact with the opioid receptors, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been shown to have a range of biochemical and physiological effects. In animal studies, 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been shown to reduce pain sensitivity and inflammation. It has also been shown to have anticonvulsant properties, which could make it useful in the treatment of epilepsy. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been shown to have a low toxicity profile, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol is its potential as a therapeutic agent. Its low toxicity profile and promising analgesic and anti-inflammatory properties make it an attractive candidate for drug development. However, there are also limitations to its use in lab experiments. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol can be complex and time-consuming, which could limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol. One area of interest is its potential use as a treatment for chronic pain. Chronic pain is a significant medical problem that affects millions of people worldwide, and there is a need for new, effective treatments. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol's promising analgesic properties make it a potential candidate for the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol and its potential side effects. This could lead to the development of more targeted and effective therapies. Finally, more research is needed to optimize the synthesis of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol and improve its yield and purity, making it more widely available for scientific research.
Métodos De Síntesis
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with methylamine to form 1-(4-chlorobenzyl)-3-methylazetidin-3-ol. This intermediate is then treated with sodium hydroxide to yield 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol. The synthesis of 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an analgesic agent. Studies have shown that 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has a significant analgesic effect in animal models of pain, making it a potential candidate for the development of new pain medications. 1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(14)7-13(8-11)6-9-2-4-10(12)5-3-9/h2-5,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCCZVDTWKENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


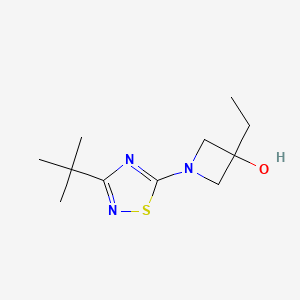
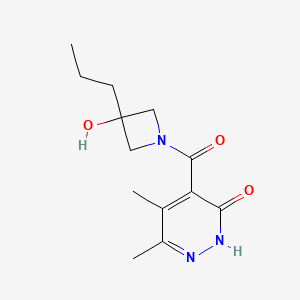

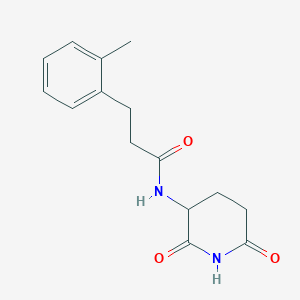
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)


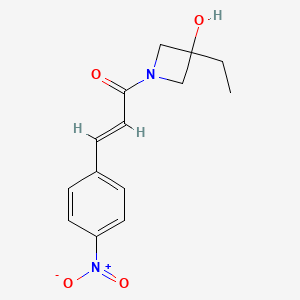

![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
